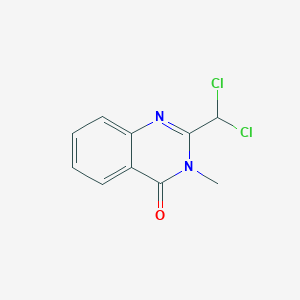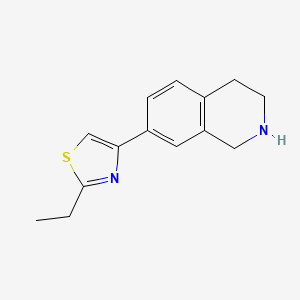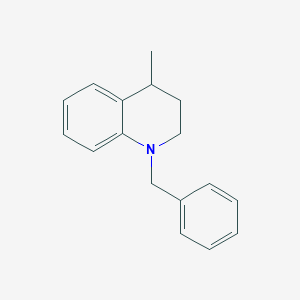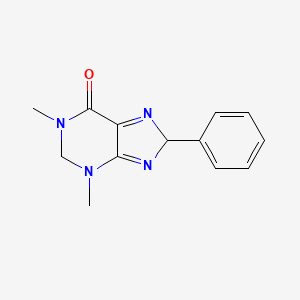
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a butoxy group at the 7th position, an oxo group at the 4th position, and a carbonitrile group at the 3rd position of the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the reaction of 4-oxo-4H-1-benzopyran-3-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The reaction proceeds through nucleophilic substitution, where the butoxy group is introduced at the 7th position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The carbonitrile group can undergo nucleophilic addition reactions with nucleophiles such as amines, hydrazines, and hydroxylamine.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic compounds.
Substitution: The butoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as ammonia, primary amines, hydrazines, and hydroxylamine are commonly used.
Cycloaddition: Reagents such as azides and alkynes are used in the presence of catalysts like copper(I) iodide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Nucleophilic Addition: Formation of iminohydrazine intermediates and subsequent cyclization to yield pyrazoles and other heterocyclic compounds.
Cycloaddition: Formation of various heterocyclic compounds such as pyrazoles and isoxazoles.
Substitution: Formation of substituted benzopyran derivatives with different functional groups at the 7th position.
Aplicaciones Científicas De Investigación
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-3-carbonitrile: A closely related compound with similar chemical properties and reactivity.
3-Cyanochromone: Another related compound with a cyano group at the 3rd position and similar reactivity patterns.
2-Amino-3-formylchromone: A compound with similar structural features and chemical reactivity.
Uniqueness
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to the presence of the butoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
50743-25-4 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
7-butoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO3/c1-2-3-6-17-11-4-5-12-13(7-11)18-9-10(8-15)14(12)16/h4-5,7,9H,2-3,6H2,1H3 |
Clave InChI |
YBWQJXKAZBKKBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)





